molecular formula C9H8Cl2O2 B1302703 3-(2,6-dichlorophenyl)propanoic Acid CAS No. 51656-68-9

3-(2,6-dichlorophenyl)propanoic Acid

Cat. No. B1302703
CAS RN: 51656-68-9
M. Wt: 219.06 g/mol
InChI Key: IDEOVPXKPDUXTP-UHFFFAOYSA-N
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Description

3-(2,6-dichlorophenyl)propanoic acid is a chemical compound with the CAS Number: 51656-68-9. It has a molecular weight of 219.07 . It is a solid substance that is stored in a dry room at normal temperature .


Molecular Structure Analysis

The molecular formula of 3-(2,6-dichlorophenyl)propanoic acid is C9H8Cl2O2 . The InChI Code is 1S/C9H8Cl2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-3H,4-5H2,(H,12,13) and the InChI key is IDEOVPXKPDUXTP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-(2,6-dichlorophenyl)propanoic acid is a solid substance . It is stored in a dry room at normal temperature .

Scientific Research Applications

3-(2,6-Dichlorophenyl)propanoic Acid is a type of phenylpropanoic acid . While specific applications for this compound are not readily available in the literature, phenylpropanoic acids, in general, have a wide range of applications in various scientific fields. Here are some potential applications based on the general properties of phenylpropanoic acids:

  • Organic Chemistry : Phenylpropanoic acids are often used as building blocks in the synthesis of more complex molecules . They can be used to create a wide variety of compounds with different properties and uses.

  • Medicinal Chemistry : Some phenylpropanoic acids have biological activity and can be used in the development of new drugs . The specific activity would depend on the exact structure of the compound.

  • Biochemistry : Phenylpropanoic acids can also have roles in biochemistry, for example, as intermediates in various biochemical reactions .

  • Material Science : In material science, phenylpropanoic acids can be used in the synthesis of polymers .

  • Food Industry : Propanoic acid, a related compound, is used as a food preservative, commonly found in bread and other baked goods. It helps prevent mold and bacterial growth, thereby extending shelf life .

  • Agriculture : Propanoic acid is also used as a mold inhibitor in animal feeds .

  • Organic Chemistry : Phenylpropanoic acids are often used as building blocks in the synthesis of more complex molecules . They can be used to create a wide variety of compounds with different properties and uses.

  • Medicinal Chemistry : Some phenylpropanoic acids have biological activity and can be used in the development of new drugs . The specific activity would depend on the exact structure of the compound.

  • Biochemistry : Phenylpropanoic acids can also have roles in biochemistry, for example, as intermediates in various biochemical reactions .

  • Material Science : In material science, phenylpropanoic acids can be used in the synthesis of polymers .

  • Food Industry : Propanoic acid, a related compound, is used as a food preservative, commonly found in bread and other baked goods. It helps prevent mold and bacterial growth, thereby extending shelf life .

  • Agriculture : Propanoic acid is also used as a mold inhibitor in animal feeds .

Safety And Hazards

The safety information for 3-(2,6-dichlorophenyl)propanoic acid includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P301+P312-P302+P352-P304+P340-P305+P351+P338 .

properties

IUPAC Name

3-(2,6-dichlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-3H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEOVPXKPDUXTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374218
Record name 3-(2,6-dichlorophenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-dichlorophenyl)propanoic Acid

CAS RN

51656-68-9
Record name 3-(2,6-dichlorophenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,6-dichlorophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AJ Krubsack, T Higa - Tetrahedron Letters, 1973 - Elsevier
The broad utility of thionyl chloride as a reagent for the preparation of sulfurcontaining heterocyclic compounds has recently received increasing attention. 2-5 Al though much effort has …
K Balasubramanian - Current Topics in Medicinal Chemistry, 2018 - ingentaconnect.com
We review various mathematical and computational techniques for drug discovery exemplifying some recent works pertinent to group theory of nested structures of relevance to …
C Kuang, Q Yang, H Senboku, M Tokuda - Tetrahedron, 2005 - Elsevier
(Z)-1-Bromo-1-alkenes were stereoselectively prepared in high yields in a short reaction time by microwave irradiation of the corresponding anti-2,3-dibromoalkanoic acids in a Et 3 N/…
AD Mood - 2019 - search.proquest.com
Design, Synthesis, and Analysis of Potent Antifungal Azole Synergizer Small Molecules and Computational and Deep Learning Approaches for Chemical Reaction Prediction Design, …

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